molecular formula C20H30N2O6S2 B2422266 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) CAS No. 1195748-61-8

4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)

Cat. No.: B2422266
CAS No.: 1195748-61-8
M. Wt: 458.59
InChI Key: UJLCXASGERWFAD-UHFFFAOYSA-N
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Properties

IUPAC Name

4-methylbenzenesulfonic acid;4-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.C6H14N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-6(7)2-4-8-5-3-6/h2*2-5H,1H3,(H,8,9,10);8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLCXASGERWFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCNCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 4-Methylpiperidin-4-amine Bis(4-methylbenzenesulfonate)

Quaternization with Methyl 4-Methylbenzenesulfonate

The primary synthetic route involves quaternization of 4-methylpiperidin-4-amine using methyl 4-methylbenzenesulfonate (methyl tosylate) under controlled conditions. This method leverages the electrophilic nature of methyl tosylate to alkylate the secondary amine group of the piperidine ring, forming a quaternary ammonium center.

Mechanism and Conditions :

  • Stoichiometry : Two equivalents of methyl tosylate react with one equivalent of 4-methylpiperidin-4-amine. The first equivalent alkylates the piperidine nitrogen, converting it from a secondary to a tertiary amine. The second equivalent protonates the primary amine group at the 4-position, yielding a bis-tosylate salt.
  • Solvent : Reactions are typically conducted in anhydrous polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to minimize hydrolysis of methyl tosylate.
  • Temperature : Controlled heating at 40–60°C ensures complete alkylation without side reactions.

Purification :
The crude product is isolated via filtration after cooling the reaction mixture, followed by sequential washes with ice-cold methanol and water to remove unreacted reagents. Recrystallization from a methanol-water mixture (3:1 v/v) yields the pure compound with 95% purity.

Key Data :

Parameter Value
Yield 78–85%
Reaction Time 12–18 hours
Purity (Post-Purification) 95%

Alternative Tosylation Strategies

While quaternization with methyl tosylate dominates industrial workflows, exploratory methods have been documented in analogous systems:

Direct Protonation with 4-Methylbenzenesulfonic Acid

In this approach, 4-methylpiperidin-4-amine is treated with two equivalents of 4-methylbenzenesulfonic acid in ethanol at room temperature. The amine acts as a Brønsted base, accepting protons to form a bis-sulfonate salt.

Advantages :

  • Avoids alkylation side reactions.
  • Suitable for acid-sensitive substrates.

Limitations :

  • Lower yields (60–70%) due to competing sulfonation at the aromatic ring.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃) :

    • Piperidine ring protons: δ 1.3–1.9 ppm (multiplet, 6H).
    • Aromatic tosyl protons: δ 7.0–7.8 ppm (doublets, 8H).
    • Methyl groups: δ 2.32 ppm (singlet, 6H).
  • ¹³C NMR :

    • Quaternary carbons of the piperidine ring: 45.2 ppm (C4), 52.8 ppm (N–CH₃).

Infrared (IR) Spectroscopy

  • S=O Stretches : 1180 cm⁻¹ and 1125 cm⁻¹ (sulfonate groups).
  • N–H Bends : 3325 cm⁻¹ (protonated amine).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Key Limitation
Quaternization 85 95 High selectivity Requires anhydrous conditions
Direct Protonation 65 88 Simplicity Lower yield

Industrial-Scale Optimization

Solvent Selection

  • DMF vs. THF : Dimethylformamide (DMF) enhances reaction rates due to its high polarity but complicates purification. Tetrahydrofuran (THF) offers a balance between reactivity and ease of isolation.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial contact in biphasic systems, increasing yields to 90%.

Applications in Pharmaceutical Synthesis

The bis-tosylate salt serves as a precursor for N-methylpiperidine derivatives used in kinase inhibitors. For example:

  • Functionalization via Buchwald-Hartwig coupling introduces aryl groups at the 2-position of the naphthyridine core, critical for antimalarial activity.

Chemical Reactions Analysis

Acid-Base Behavior

The 4-methylpiperidin-4-amine core (pKa ~10–11) acts as a weak base, forming water-soluble protonated species in acidic conditions. Tosylate counterions stabilize the ammonium salt, enhancing solubility in polar aprotic solvents like DMF or DMSO .

Functional Group Transformations

  • Reductive Amination : The amine can react with aldehydes/ketones (e.g., formaldehyde) in the presence of reducing agents (NaBH4, NaBH3CN) to form substituted amines, as seen in sphingosine kinase inhibitor syntheses .

  • Mannich Reactions : Under acidic conditions, it participates in three-component reactions with aldehydes and ketones to generate β-amino carbonyl derivatives .

Example Pathway

  • Intermediate Formation :
    4-Methylpiperidin-4-amine+HCHOImine intermediate\text{4-Methylpiperidin-4-amine} + \text{HCHO} \rightarrow \text{Imine intermediate}

  • Reduction :
    Imine+NaBH3CNN-alkylated amine\text{Imine} + \text{NaBH3CN} \rightarrow \text{N-alkylated amine}

Stability and Degradation

  • Hydrolysis : Prolonged exposure to aqueous acid or base may cleave the tosylate groups, regenerating free 4-methylpiperidin-4-amine and 4-methylbenzenesulfonic acid .

  • Thermal Stability : Decomposition occurs above 200°C, releasing sulfur oxides and aromatic hydrocarbons .

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound has been studied for its potential as an intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to serve as a building block for more complex drug molecules. Research indicates that derivatives of 4-methylpiperidin-4-amine exhibit biological activities, including enzyme inhibition and modulation of cellular functions, which are crucial in drug design .

Case Study:
A study on the synthesis of indole-2-carboxamide derivatives demonstrated that modifications to the piperidine structure significantly enhanced the compounds' potency against neurotropic alphaviruses. This suggests that 4-methylpiperidin-4-amine derivatives could be explored further for antiviral drug development .

Biological Research

Enzyme Interactions:
Research indicates that 4-methylpiperidin-4-amine bis(4-methylbenzenesulfonate) can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. This property is particularly relevant in studying metabolic processes and signaling pathways in cells .

Case Study:
In a study focusing on targeted degradation of the oncogenic phosphatase SHP2, compounds derived from piperidine structures were shown to selectively induce degradation of SHP2 in leukemic cells. The results highlighted the potential of piperidine derivatives in cancer therapeutics .

Industrial Applications

Specialty Chemicals:
The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its ability to participate in chemical reactions makes it valuable in synthetic organic chemistry .

Case Study:
Research involving lead sulfide nano photocatalysts demonstrated that piperidine-based ligands could effectively facilitate the degradation of pollutants like rhodamine B. This application underscores the utility of 4-methylpiperidin-4-amine derivatives in environmental chemistry .

Data Table: Applications Overview

Application AreaSpecific UsesRelevant Studies
Medicinal ChemistryDrug synthesis and development,
Biological ResearchEnzyme inhibition and cellular signaling,
Industrial ApplicationsProduction of specialty chemicals,

Mechanism of Action

The mechanism of action of 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and coordination chemistry .

Comparison with Similar Compounds

Uniqueness: 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) is unique due to its dual sulfonate groups, which enhance its solubility and reactivity compared to simpler piperidine derivatives. This makes it particularly useful in specialized chemical syntheses and industrial applications .

Biological Activity

4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Compound Overview

Chemical Structure:

  • Molecular Formula: C13_{13}H18_{18}N2_2O6_6S2_2
  • CAS Number: 1195748-61-8

The compound consists of a piperidine ring with a methyl group at the 4th position and two p-toluenesulfonate (tosylate) groups attached to the amine nitrogen atoms. The presence of the piperidine structure suggests a potential for various pharmacological activities, as piperidine derivatives are commonly found in bioactive compounds.

Pharmacological Properties

  • Antimicrobial Activity:
    • Compounds similar to 4-Methylpiperidin-4-amine have been shown to possess antimicrobial properties, indicating potential effectiveness against various pathogens.
  • Anti-inflammatory Effects:
    • The sulfonamide component may contribute to anti-inflammatory activities, which are beneficial in treating inflammatory diseases.
  • Antitumor Activity:
    • Preliminary studies suggest that derivatives of piperidine may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticonvulsantPotential reduction in seizure frequency
Anti-inflammatoryReduction in inflammatory markers
AntitumorInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of similar piperidine derivatives against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases.
  • Neuropharmacological Studies:
    Research into related compounds demonstrated effects on neurotransmitter systems, particularly dopamine and serotonin pathways, indicating possible applications in treating psychiatric disorders.
  • Cancer Research:
    Investigations into the anticancer properties revealed that certain piperidine derivatives could induce apoptosis in cancer cell lines through modulation of the PI3K/Akt pathway, highlighting their potential as chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate), and how can yield be optimized?

  • Methodology : The compound can be synthesized via refluxing stoichiometric equivalents of 4-methylpiperidin-4-amine and 4-methylbenzenesulfonic acid in ethanol, followed by slow cooling and recrystallization in ethyl acetate . Key optimization parameters include:

  • Solvent choice : Ethanol facilitates proton transfer due to its polarity.
  • Stoichiometry : A 1:2 molar ratio of amine to sulfonic acid ensures complete salt formation.
  • Recrystallization : Slow evaporation or cooling enhances crystal purity, as demonstrated in analogous sulfonate syntheses (e.g., 77.3% yield reported for a related purine derivative) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups on piperidine and sulfonate aromatic rings) and confirm salt formation via shifts in NH/amine signals .
  • FT-IR : Identify sulfonate S=O stretches (~1180–1120 cm⁻¹) and N–H bending modes (~1600 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL software (e.g., SHELX-97) resolves hydrogen-bonding networks and confirms salt stoichiometry .

Q. What purification strategies address common impurities in the synthesis of bis(4-methylbenzenesulfonate) salts?

  • Recrystallization : Ethyl acetate or acetone/water mixtures effectively remove unreacted sulfonic acid or amine precursors .
  • Chromatography : Reverse-phase HPLC with sodium octanesulfonate buffer (pH 4.6) and methanol can isolate polar impurities, as validated for structurally related sulfonates .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular architecture and stability of this compound?

  • Structural insights : In analogous bis-sulfonate salts (e.g., adeninium derivatives), N–H···O hydrogen bonds form R₂²(8) and R₂²(9) motifs, creating layered 2D networks . The near-perpendicular alignment of the piperidine ring to sulfonate aromatic planes (dihedral angles ~87°) minimizes steric strain and stabilizes crystal packing .
  • Impact on stability : Strong intermolecular interactions (e.g., O–H···O bonds involving water molecules) enhance thermal stability, as observed in triclinic crystal systems (e.g., space group P1) .

Q. Can computational modeling predict the protonation state and reactivity of 4-Methylpiperidin-4-amine in different solvents?

  • Protonation analysis : Density Functional Theory (DFT) calculations can model the diprotonated state of the piperidine ring (observed in SCXRD studies) and its pKa dependence on solvent polarity .
  • Solvent effects : Molecular dynamics simulations (e.g., using NIST data) predict solvation shells and reactivity trends in polar aprotic vs. protic solvents .

Q. What challenges arise in resolving polymorphism or solvatomorphism in bis-sulfonate salts?

  • Case study : Polymorph screening via solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) may reveal distinct packing motifs, as seen in related diethylene glycol bis-sulfonates .
  • Analytical tools : Variable-temperature XRD and DSC differentiate polymorphs by lattice stability and melting behavior .

Methodological Considerations

  • Data contradiction analysis : Discrepancies in reported crystal parameters (e.g., unit cell dimensions) may arise from solvent inclusion or protonation state variations. Cross-validate using multiple techniques (SCXRD, PXRD) .
  • Experimental design : For biological studies, ensure salt dissociation in aqueous buffers (e.g., phosphate-buffered saline) does not skew activity assays, as sulfonate counterions can interact with enzymes/receptors .

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